4-Aminopiperidine-1-carboxamide dihydrochloride
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Overview
Description
4-Aminopiperidine-1-carboxamide dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N3O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H13N3O.2ClH/c7-5(10)6(8)1-3-9-4-2-6;;/h9H,1-4,8H2,(H2,7,10);2*1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of the compound is 216.11 .Scientific Research Applications
Hydrogen Storage Applications
4-Aminopiperidine-1-carboxamide dihydrochloride has been studied for its applications in reversible organic hydrogen storage, particularly for hydrogen-powered fuel cells. Substituted piperidines, including 4-aminopiperidine, have shown promise due to their structural features that potentially lower the enthalpy of dehydrogenation. Research indicates that electron-donating or conjugated substituents attached to the piperidine ring can significantly increase the rate of catalytic dehydrogenation. However, certain compounds may exhibit undesired side reactions, such as alkyl transfer, C–O and C–N cleavage, and disproportionation under specific conditions (Cui et al., 2008).
Protein Binding Interactions
In the realm of biochemical research, acylated 4-aminopiperidine-4-carboxylic acid residues have been examined for their binding interactions with the Grb2 SH2 domain. By placing a 4-aminopiperidine-4-carboxylic acid residue in the pTyr+1 position of a Grb2 SH2 domain-binding peptide and acylating it with various groups, a library of compounds was created. This approach aimed to explore potential binding interactions, revealing that phenylethyl carbamate and phenylbutyrylamide functionalities yielded the highest affinities (Kang et al., 2007).
Drug Design and Metabolism
The metabolism of 4-aminopiperidine drugs by cytochrome P450s has been a significant area of study, particularly concerning CYP3A4, which catalyzes the N-dealkylation reaction of these therapeutic agents. Research utilizing molecular mechanics-based docking and quantum mechanics-based reactivity calculations, alongside experimental data, has shed light on the molecular interactions essential for the N-dealkylation process. This work suggests that structure-based drug design could be a promising approach to optimize drug metabolism, highlighting the role of specific active site residues and the reactivity of side chain hydrogens in catalysis (Sun & Scott, 2011).
Enzyme Inhibition
Piperazine and 4-aminopiperidine carboxamides/carbamates based on a pyrroloquinoxaline scaffold have been developed as inhibitors of the endocannabinoid catabolizing enzymes FAAH and MAGL. Through structure–activity relationships and molecular modelling studies, the structural requirements for dual FAAH/MAGL inhibition were defined. This research has led to the identification of compounds with a balanced inhibitory profile against both enzymes, providing insights into the design of enzyme inhibitors (Brindisi et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
4-Aminopiperidine-1-carboxamide dihydrochloride is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cell regulation, as it can influence gene expression.
Mode of Action
The compound interacts with its targets by inhibiting the activity of HDACs . This inhibition occurs at a concentration of 1 μM . By inhibiting HDACs, the compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This can result in changes in gene expression.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation and deacetylation pathway . By inhibiting HDACs, the compound disrupts this pathway, leading to an increase in acetylated histones. This can affect various downstream processes, including gene expression, protein function, and cell behavior.
Result of Action
The inhibition of HDACs by this compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected. For example, changes in gene expression could influence cell growth, differentiation, and survival.
Properties
IUPAC Name |
4-aminopiperidine-1-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-5-1-3-9(4-2-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZFMXHDHVVYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-60-1 |
Source
|
Record name | 4-aminopiperidine-1-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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